molecular formula C10H10O6 B15131855 Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate

Cat. No.: B15131855
M. Wt: 226.18 g/mol
InChI Key: UPMCQNZIRVRJRR-UHFFFAOYSA-N
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Description

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a methyl ester group, a dihydroxyacetyl group, and a hydroxybenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate typically involves the esterification of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydroxybenzoates.

Scientific Research Applications

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism by which Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the dihydroxyacetyl group, making it less versatile in chemical reactions.

    Methyl 5-hydroxy-2-hydroxybenzoate: Similar structure but lacks the dihydroxyacetyl group.

    Methyl 5-(2,2-dihydroxyacetyl)-4-hydroxybenzoate: Similar structure but with an additional hydroxyl group at the 4-position.

Uniqueness

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate is unique due to the presence of both the dihydroxyacetyl and hydroxybenzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,9,11,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMCQNZIRVRJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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